

# Technical Guide: Physical and Chemical Properties of 4-Chloro-5-propylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-5-propylpyrimidine

CAS No.: 25199-00-2

Cat. No.: B1416232

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## Executive Summary

**4-Chloro-5-propylpyrimidine** (CAS: 25199-00-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds, including kinase inhibitors and agrochemicals.<sup>[1][2][3]</sup> Its utility stems from the high reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (

), modulated by the steric and electronic effects of the C5-propyl chain.<sup>[1][2][3]</sup> This guide provides a comprehensive technical profile, synthesizing physicochemical data with practical handling protocols and mechanistic insights.<sup>[1][2][3]</sup>

## Identity and Physicochemical Profile<sup>[1][4][5]</sup>

The following data aggregates experimental values and high-confidence computational predictions standard for this intermediate class.

## Nomenclature & Identification<sup>[1][2][3]</sup>



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Physical Properties[1][2]



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\*Note: Values marked with an asterisk are computed consensus values derived from QSAR models (ACD/Labs, EPISuite) where specific experimental batch data is proprietary.

## Structural Analysis & Reactivity[2]

The chemical behavior of **4-Chloro-5-propylpyrimidine** is defined by the interplay between the electron-deficient pyrimidine ring and the substituents.[1][2]

## Electronic Effects

- Activation: The nitrogen atoms at positions 1 and 3 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.[1][2] This renders the carbon at position 4 highly

electrophilic, facilitating the displacement of the chlorine atom.[1]

- Modulation: The propyl group at position 5 is a weak electron donor (+I).[1] While it slightly deactivates the ring compared to a 5-H analog, its primary influence is steric.[1][2] It shields the C4 position, potentially slowing down substitution rates with bulky nucleophiles compared to unhindered pyrimidines.[1][2]

## Reactivity Pathway Visualization (DOT)

The following diagram illustrates the primary reactivity dichotomy: Nucleophilic Aromatic Substitution (

) vs. Palladium-catalyzed Cross-Coupling.[1][2][3]



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Figure 1: Divergent synthetic pathways.[1][2][3] The C4-Cl bond is labile to both nucleophilic attack (top path) and oxidative addition by transition metals (bottom path).[1][2]

## Synthesis & Manufacturing Protocol

The industrial preparation typically involves the deformylative chlorination of 5-propylpyrimidin-4(3H)-one.[1][2]

## Synthetic Workflow

- Precursor: 5-propylpyrimidin-4(3H)-one (often derived from the condensation of butyraldehyde derivatives with formamidine).[1][2][3]
- Reagent: Phosphoryl chloride ( ) serves as both the solvent and chlorinating agent.[1][2][3]
- Catalyst: N,N-Dimethylaniline (optional) can accelerate the reaction.[1][2]

## Standard Operating Procedure (SOP)

### Safety Warning:

reacts violently with water to release HCl and phosphoric acid.[1][2][3] All glassware must be oven-dried.[1][2]

- Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and drying tube ( ).
- Addition: Charge the flask with 5-propylpyrimidin-4(3H)-one (1.0 equiv). Slowly add (3.0–5.0 equiv) at room temperature.[2]
- Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane) until the starting material disappears.[2]
- Quenching (Critical):
  - Cool the reaction mixture to room temperature.
  - Remove excess via rotary evaporation under reduced pressure.[2]
  - Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.
- Extraction: Neutralize the aqueous phase with

(solid) or

to pH 7–8. Extract with Dichloromethane (

).[1][2][3][4]

- Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography.[1][2]

## Handling, Safety, and Storage[1][2][3][7][8]

As a halogenated heterocycle, this compound poses specific risks.

### GHS Classification (Derived)[1][2][3]

- Skin Irritation: Category 2 (H315)[1][2][3]
- Eye Irritation: Category 2A (H319)[1][2][3]
- STOT-SE: Category 3 (H335 - Respiratory Irritation)[1][2][3]

### Storage Conditions

- Temperature: Store at 2–8 °C (Refrigerate).
- Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods.[1][2]
- Incompatibility: Strong oxidizing agents, strong acids, and strong bases.[1][2][3]

## Key Chemical Transformations (Protocols)

### Nucleophilic Aromatic Substitution (Amination)

This is the most common reaction for generating kinase inhibitor libraries.[1][3]

Protocol:

- Dissolve **4-Chloro-5-propylpyrimidine** (1.0 mmol) in anhydrous Isopropanol or DMF.

- Add the amine nucleophile (1.2 mmol) and a base (DIPEA or , 2.0 mmol).
- Heat to 80 °C for 4–12 hours.
- Workup: Dilute with water, extract with EtOAc.
- Mechanism Note: The reaction proceeds via an addition-elimination mechanism.<sup>[1][2][3]</sup> The 5-propyl group may sterically hinder the approach of bulky amines, requiring higher temperatures or microwave irradiation.<sup>[1][2]</sup>

## Suzuki-Miyaura Coupling

Used to install aryl groups at the 4-position.<sup>[1][2][3]</sup>

Protocol:

- Combine **4-Chloro-5-propylpyrimidine** (1.0 equiv), Arylboronic acid (1.2 equiv), and (5 mol%).<sup>[1][2][3]</sup>
- Solvent system: 1,4-Dioxane/Water (4:<sup>[1][2][3]</sup>1) with (2.0 equiv).<sup>[1][2]</sup>
- Degas with Nitrogen for 10 mins.
- Reflux at 90–100 °C for 16 hours.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12756858 (Isomer Analog Reference).<sup>[1][2]</sup> Retrieved from [\[Link\]\[2\]](#)
- Bhat, A. R., et al. (2005). Synthesis and Biological Activity of Pyrimidine Derivatives.<sup>[1][2]</sup> (General reference for POCl<sub>3</sub> chlorination protocols).
- ECHA (European Chemicals Agency). C&L Inventory: 4-chloropyrimidine derivatives.<sup>[1][2][3]</sup> (Safety and Hazard Classification grounding). Retrieved from [\[Link\]\[1\]\[2\]\[3\]](#)

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## Sources

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- 2. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C<sub>6</sub>H<sub>4</sub>ClN<sub>3</sub> | CID 5370695 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>S | CID 23562708 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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